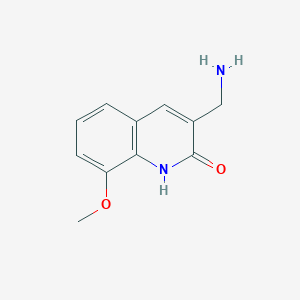
3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is an organic compound that features a triazole ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an alkyne and an azide under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.
Addition of the Hydroxyl Group: The hydroxyl group can be added via a reduction reaction, often using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the amino and hydroxyl groups.
2,3-Diazapyrrole: Another triazole derivative with different substituents.
Osotriazole: A triazole compound with distinct functional groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which provide additional sites for chemical modification and enhance its versatility in various applications.
特性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(3-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H16N4O/c1-8(2,5-9)7(13)6-4-10-11-12(6)3/h4,7,13H,5,9H2,1-3H3 |
InChIキー |
CUCAFDLFRIMMKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=CN=NN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
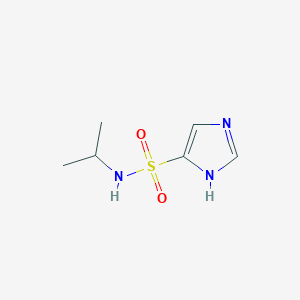

methanol](/img/structure/B13165657.png)



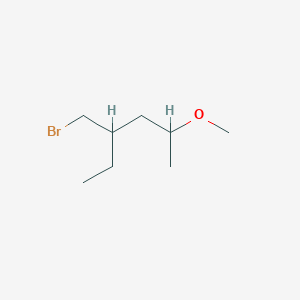
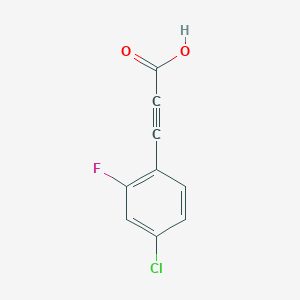
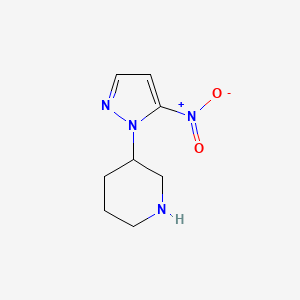

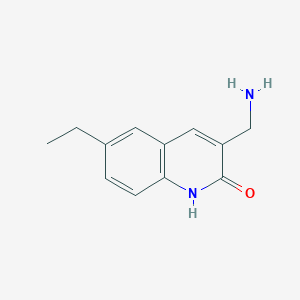
![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)
